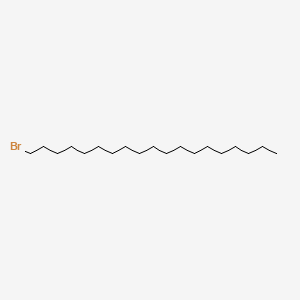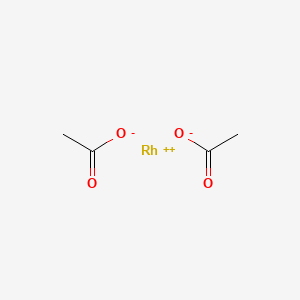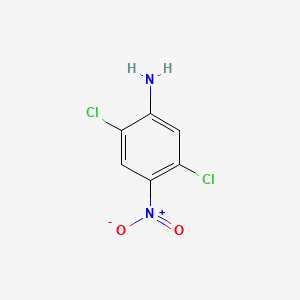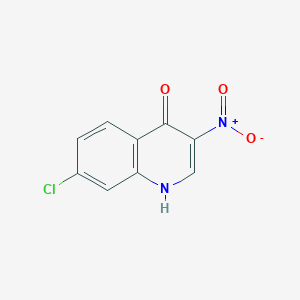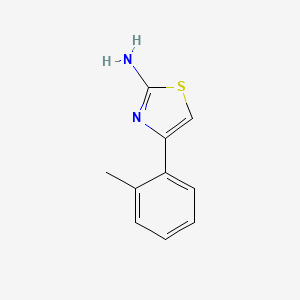
3-(甲硫基)噻吩
描述
3-(Methylthio)thiophene is an organosulfur compound with the molecular formula C5H6S2. It is a derivative of thiophene, where a methylthio group is attached to the third carbon of the thiophene ring. This compound is known for its distinctive sulfur-containing aromatic structure, which imparts unique chemical properties and reactivity. It is a colorless to pale yellow liquid with a characteristic odor.
科学研究应用
3-(Methylthio)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique reactivity makes it valuable in organic synthesis.
Medicine: Derivatives of 3-(Methylthio)thiophene are explored for their therapeutic potential, particularly in the development of new drugs.
作用机制
Target of Action
The primary targets of 3-(Methylthio)thiophene are believed to be proteins and other biomolecules . The interaction of 3-(Methylthio)thiophene with these targets is thought to be crucial for its mechanism of action .
Mode of Action
The exact mode of action of 3-(Methylthio)thiophene remains incompletely understood . It is believed that the compound interacts with its targets, potentially through the formation of hydrogen bonds or binding to specific sites on proteins . These interactions may result in changes to the function or activity of the target proteins .
准备方法
Synthetic Routes and Reaction Conditions: 3-(Methylthio)thiophene can be synthesized through various methods. One common approach involves the reaction of thiophene with methylthiol in the presence of a catalyst. Another method includes the cyclization of functionalized alkynes containing sulfur groups . The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods: In industrial settings, 3-(Methylthio)thiophene is often produced through the dehydrogenation of suitable precursors in a vapor-phase reaction . This method is efficient and allows for large-scale production. The process involves the use of catalysts such as palladium or platinum to facilitate the dehydrogenation reaction.
化学反应分析
Types of Reactions: 3-(Methylthio)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert 3-(Methylthio)thiophene to thiophene derivatives with reduced sulfur functionalities. Reducing agents like lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions are common, where the methylthio group can be replaced by other functional groups. Reagents like bromine or chlorine can be used under controlled conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, chlorine, iron(III) chloride as catalyst.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Halogenated thiophenes.
相似化合物的比较
Thiophene: The parent compound of 3-(Methylthio)thiophene, known for its aromatic sulfur-containing ring.
2-Methylthiophene: An isomer with the methyl group attached to the second carbon of the thiophene ring.
3-Methylthiophene: Another isomer with the methyl group attached to the third carbon of the thiophene ring.
Uniqueness: 3-(Methylthio)thiophene is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its isomers. This functional group enhances its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
属性
IUPAC Name |
3-methylsulfanylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBVBDWIKXFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334146 | |
| Record name | 3-(Methylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20731-74-2 | |
| Record name | 3-(Methylthio)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methylthio)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methylthio)thiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032939 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using superbases like LICKOR for the polyfunctionalization of 3-(Methylthio)thiophene compared to traditional organolithium reagents?
A1: Superbases like LICKOR allow for a higher degree of metalation in 3-(Methylthio)thiophene compared to organolithium reagents. While organolithium reagents primarily achieve bimetallation at the 2 and 5 positions, superbases facilitate trimetallation. This means that in addition to the 2 and 5 positions, the alpha position relative to the thioether sulfur atom also gets deprotonated []. This enhanced reactivity opens up possibilities for creating more complex and diverse derivatives of 3-(Methylthio)thiophene in a single step [].
Q2: How does the position of the methylthio group on the thiophene ring affect its reactivity towards metalation?
A2: The position of the methylthio group significantly influences the metalation pattern. 2-(Methylthio)thiophene undergoes bimetallation at the 5-position and the alpha position to the methylthio sulfur atom when treated with a superbase. On the other hand, 3-(Methylthio)thiophene experiences bimetallation at the 2 and 5 positions with organolithium reagents and trimetallation at the 2, 5, and alpha positions with superbases []. This difference highlights how the methylthio group directs metalation depending on its position on the thiophene ring.
Q3: Beyond its use in material science, what other applications have been explored for 3-(alkylthio)thiophene derivatives?
A3: Research has investigated the flavor properties of various 3-(alkylthio)thiophene derivatives. Compounds like (3-methylthio)thiophene, (3-ethylthio)thiophene, and (3-propylthio)thiophene have been synthesized and evaluated for their potential use as meat flavoring agents []. This demonstrates the potential of this class of compounds in the food industry.
Q4: What are the potential benefits of using poly(3-methylthio)thiophene blends in solar cell technology?
A4: While specific benefits are not detailed in the provided abstracts, the use of poly(3-methylthio)thiophene blends in bulk heterojunction solar cells [] suggests their potential for improving solar cell efficiency. Further research is needed to elucidate their specific advantages in this field.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





